molecular formula C15H16ClN5O2 B2861996 7-[(2-Chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione CAS No. 333430-91-4

7-[(2-Chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione

Cat. No.: B2861996
CAS No.: 333430-91-4
M. Wt: 333.78
InChI Key: NQXBEJWWZVOCHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of purine, a nitrogen-containing heterocycle, with additional functional groups attached to it . It has a complex structure with a chlorophenyl group, an ethylamino group, and a dione group attached to the purine ring .


Molecular Structure Analysis

The molecular formula of this compound is C15H16ClN5O2 . It consists of a purine ring, which is a bicyclic aromatic ring containing nitrogen atoms. Attached to this ring are a chlorophenyl group, an ethylamino group, and a dione group .

Scientific Research Applications

Cytotoxic and Antimicrobial Activity

The synthesis of 7-deazapurine derivatives, including 7-[(2-Chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione, has shown promising results in cytotoxicity against various cancer cell lines and antimicrobial activity. For instance, a study by Nauš et al. (2014) explored the synthesis and biological evaluation of 7-(het)aryl- and 7-ethynyl-7-deazapurine ribonucleosides with modifications at the 6 position. These compounds displayed significant cytotoxicity at low nanomolar concentrations against selected cancer cell lines and antimicrobial activity against Mycobacterium bovis and hepatitis C virus (Nauš et al., 2014).

Molecular Recognition and Sensing

Research by Gosavi-Mirkute et al. (2017) on naphthoquinone-based chemosensors for transition metal ions, including those derived from the core structure similar to this compound, highlighted the ability of these compounds to coordinate metal ions selectively. This selectivity was particularly pronounced towards Cu2+ ions, indicating potential applications in environmental monitoring and chemical sensing (Gosavi-Mirkute et al., 2017).

Analgesic Activity

Another study evaluated the analgesic activity of 7-(3-chlorophenyl)piperazinylalkyl derivatives of 8-alkoxypurine-2,6-dione, revealing that these compounds exhibited analgesic effects in animal models. This suggests potential therapeutic applications for pain management (Zygmunt et al., 2015).

Synthetic Methodologies and Chemical Properties

Research into the synthesis, properties, and applications of derivatives of purine-2,6-dione, similar to this compound, has led to advancements in synthetic methodologies and a deeper understanding of their chemical properties. Studies have demonstrated various synthetic routes, providing a foundation for the development of novel compounds with potential applications in medicinal chemistry and materials science (Rodríguez Ortega et al., 2014).

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O2/c1-3-17-14-18-12-11(13(22)19-15(23)20(12)2)21(14)8-9-6-4-5-7-10(9)16/h4-7H,3,8H2,1-2H3,(H,17,18)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXBEJWWZVOCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.